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molecular formula C13H21NO3 B8639156 Ethanol, 2,2'-[(3-phenoxypropyl)imino]bis- CAS No. 166747-48-4

Ethanol, 2,2'-[(3-phenoxypropyl)imino]bis-

Cat. No. B8639156
M. Wt: 239.31 g/mol
InChI Key: DPSFVRWDVCJXKC-UHFFFAOYSA-N
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Patent
US06172057B2

Procedure details

2-[(2-Hydroxy-ethyl)-(3-phenoxy-propyl)-amino]-ethanol was prepared according to the general method as outlined in example 83. Starting from diethanolamine (15.8 g, 151 mmol). and 3-Phenoxypropyl bromide (21.5 g, 100 mmol). Yield 21.31 g, (95%); yellow oil; MS: 238.1 (M+H)+.
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]([CH2:5][CH2:6][OH:7])[CH2:2][CH2:3][OH:4].[O:8]([CH2:15][CH2:16][CH2:17]Br)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>>[OH:4][CH2:3][CH2:2][N:1]([CH2:17][CH2:16][CH2:15][O:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[CH2:5][CH2:6][OH:7]

Inputs

Step One
Name
Quantity
15.8 g
Type
reactant
Smiles
N(CCO)CCO
Step Two
Name
Quantity
21.5 g
Type
reactant
Smiles
O(C1=CC=CC=C1)CCCBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCCN(CCO)CCCOC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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